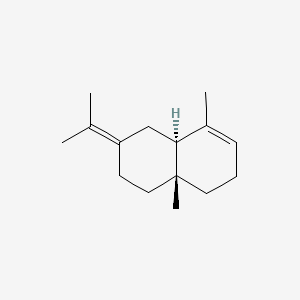

Selina-3,7(11)-diene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,14H,5,7-10H2,1-4H3/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRBYZQFEBIUGD-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C1CC(=C(C)C)CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@]2([C@H]1CC(=C(C)C)CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6813-21-4 | |

| Record name | Selina-3,7(11)-diene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6813-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Occurrence and Extraction of Selina-3,7(11)-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-3,7(11)-diene is a naturally occurring sesquiterpene hydrocarbon with a bicyclic structure, belonging to the eudesmane (B1671778) class of sesquiterpenoids. This volatile compound is a constituent of the essential oils of various plants and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is found in a variety of plant species, contributing to their characteristic aroma and potential therapeutic properties. It is also utilized as a defensive chemical by at least one insect species. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used.

Key natural sources include:

-

Plants:

-

Morella pubescens (Wax Myrtle): The essential oil from the leaves of this plant has been found to contain a significant amount of this compound.[1]

-

Humulus lupulus (Hops): It is a component of hop oil, contributing to the herbal and woody aroma of beer.

-

Zingiber officinale (Ginger): The rhizome oil of ginger contains this compound.[2][3]

-

Citrus aurantifolia (Lime): This compound is present in distilled lime oil.[4]

-

Cannabis sativa: this compound is one of the many terpenes found in various cannabis strains.[5][6]

-

Other reported plant sources include amyris wood oil, Herniaria incana, Marsypianthes chamaedrys, and savin oil.[2]

-

-

Insects:

-

Battus polydamas archidamas (Caterpillar): This caterpillar utilizes this compound in its defensive secretions.

-

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the quantitative data available for the presence of this compound in various natural sources. The primary analytical methods for quantification are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

| Natural Source | Plant Part | Percentage (%) in Essential Oil | Analytical Method | Reference |

| Morella pubescens | Leaves | 5.3 ± 0.2 | GC-MS/FID | [1] |

| Humulus lupulus cv. Chinook (Fresh) | Inflorescences | 1.4 ± 0.02 | SPME-GC-MS | [7] |

| Humulus lupulus (Wild) | Female Flowers | 0.72 ± 0.06 | GC-MS | [8] |

| Ginger (Zingiber officinale) | Rhizome | Present (quantification not specified) | GC-MS | [3] |

| Lime (Citrus aurantifolia) | Fruit Peel | Present (quantification not specified) | GC-MS | [4] |

| Cannabis sativa | Flower | Present (quantification varies by strain) | GC-MS | [5] |

| Amyris Wood Oil | Wood | 3.50 | GC | [2] |

| Herniaria incana (Greece) | Aerial Parts | 0.30 | GC | [2] |

| Marsypianthes chamaedrys (Brazil) | Aerial Parts | 0.40 | GC | [2] |

| Savin Oil | - | 0.37 | GC | [2] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a two-stage process: first, the extraction of the essential oil from the plant material, and second, the purification of the target compound from the complex essential oil mixture.

Stage 1: Essential Oil Extraction

The most common methods for extracting essential oils containing this compound are hydrodistillation and steam distillation. These methods are effective for volatile compounds like sesquiterpenes.

This protocol is based on the methodology described for the isolation of essential oil from Morella pubescens.[1]

1. Plant Material Preparation:

-

Collect fresh leaves of Morella pubescens.

-

Record the fresh weight of the leaves. For example, 5000 g of fresh leaves can be used for one distillation run.[1]

2. Hydrodistillation Apparatus:

-

Utilize a Clevenger-type apparatus for hydrodistillation.

3. Distillation Process:

-

Place the fresh leaves into the distillation flask.

-

Add a sufficient amount of water to immerse the plant material.

-

Heat the flask to boiling. The distillation process should be carried out for a set duration, for instance, 3 hours.

4. Collection of Essential Oil:

-

The steam and volatilized essential oil will pass through the condenser and collect in the separator.

-

The essential oil, being less dense than water, will form a layer on top of the hydrosol.

-

Carefully separate the essential oil from the aqueous phase.

5. Drying and Storage:

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the dried essential oil in a sealed, airtight container in a cool, dark place.

Stage 2: Purification of this compound

Once the essential oil is obtained, chromatographic techniques are employed to isolate this compound from other components. Flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are suitable methods for this purpose.

This protocol provides a general guideline for the purification of sesquiterpenes like this compound from an essential oil matrix.

1. Stationary Phase and Column Preparation:

-

Select a suitable stationary phase, typically silica (B1680970) gel (40-63 µm particle size).

-

Dry-pack or wet-pack a glass column with the silica gel.

2. Sample Preparation:

-

Dissolve a known amount of the essential oil in a minimal amount of a non-polar solvent, such as hexane (B92381).

3. Elution:

-

Isocratic Elution: Use a single solvent system of low polarity, such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate (B1210297), acetone, or methyl tert-butyl ether (MTBE) in a low percentage).

-

Gradient Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) over time. This allows for the separation of compounds with a wider range of polarities. For non-polar sesquiterpenes like this compound, a shallow gradient of a polar modifier in hexane is typically effective.

4. Fraction Collection and Analysis:

-

Collect fractions of the eluent as it passes through the column.

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the purified this compound.

5. Solvent Removal:

-

Combine the fractions containing the pure compound.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the isolated this compound.

For higher purity or for the separation of closely related isomers, preparative HPLC is a powerful technique.

1. System and Column:

-

Utilize a preparative HPLC system equipped with a suitable detector (e.g., UV or refractive index).

-

Select a preparative column with a stationary phase appropriate for the separation of non-polar compounds. A C18 reversed-phase column is a common choice.

2. Mobile Phase:

-

For reversed-phase HPLC, a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

-

For normal-phase HPLC, a mixture of non-polar solvents like hexane and a slightly more polar modifier like isopropanol (B130326) or ethyl acetate can be employed.

3. Method Development:

-

First, develop an analytical scale HPLC method to achieve good separation of this compound from other components in the essential oil.

-

Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the dimensions of the preparative column.

4. Purification:

-

Inject the essential oil sample onto the preparative HPLC column.

-

Monitor the elution profile and collect the fraction corresponding to the peak of this compound.

5. Post-Purification:

-

Remove the mobile phase from the collected fraction, typically by evaporation under reduced pressure, to yield the highly purified compound.

Conclusion

This compound is a naturally occurring sesquiterpene found in a range of plant essential oils. Its isolation relies on established techniques for natural product chemistry. The initial extraction of the essential oil via hydrodistillation or steam distillation provides a crude mixture that can be further purified using chromatographic methods such as flash column chromatography or preparative HPLC. The selection of the specific isolation and purification strategy will depend on the source material, the desired purity of the final product, and the available instrumentation. The detailed protocols provided in this guide offer a solid foundation for researchers and scientists to successfully isolate and study this compound for potential applications in drug development and other scientific fields.

References

- 1. Chemical Composition, Enantiomeric Distribution and Biological Activity of Essential Oil from Morella pubescens (Humb. & Bonpl. ex Willd.) Wilbur - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 6813-21-4 [thegoodscentscompany.com]

- 3. VOLATILE CONSTITUENTS OF GINGER OIL PREPARED ACCORDING TO IRANIAN TRADITIONAL MEDICINE AND CONVENTIONAL METHOD: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytochemia.com [phytochemia.com]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. Biological Activity of Humulus lupulus (L.) Essential Oil and Its Main Components against Sitophilus granarius (L.) - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Selina-3,7(11)-diene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-3,7(11)-diene is a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including hops (Humulus lupulus), ginger (Zingiber officinale), and cannabis (Cannabis sativa).[1][2] Sesquiterpenes are a diverse class of natural products with a wide range of biological activities, making their biosynthetic pathways of significant interest for applications in pharmaceuticals, agriculture, and fragrances. While this compound is a known plant metabolite, a dedicated plant-derived enzyme solely responsible for its synthesis has yet to be fully characterized. However, the enzymatic mechanisms for the formation of the selinane skeleton are well-understood through studies of homologous enzymes from other organisms, particularly bacteria.

This technical guide provides an in-depth overview of the biosynthesis of this compound, using the well-characterized selina-4(15),7(11)-diene synthase (SdS) from the bacterium Streptomyces pristinaespiralis as a model system. This enzyme provides critical insights into the likely biosynthetic logic employed in plants. We will cover the general precursor pathways, the specific enzymatic cyclization cascade, quantitative kinetic data, and detailed experimental protocols for the study of such enzymes.

The General Pathway to Sesquiterpene Precursors

All terpenes, including this compound, are synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3] In plants, two distinct pathways supply these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[3] For the synthesis of sesquiterpenes (C15), the MVA pathway is generally the primary source of precursors.[3]

Through the action of farnesyl pyrophosphate synthase (FPPS), two molecules of IPP are sequentially condensed with one molecule of DMAPP to yield the universal C15 precursor for all sesquiterpenes, (2E,6E)-farnesyl pyrophosphate (FPP).[4]

Enzymatic Formation of the Selinane Skeleton

The conversion of the linear FPP molecule into the complex bicyclic structure of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). These enzymes facilitate a cascade of carbocation-mediated cyclizations and rearrangements within a hydrophobic active site.

The Selina-4(15),7(11)-diene Synthase (SdS) Model

The selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis is a well-studied enzyme that provides a detailed model for the formation of the selinane skeleton. The wild-type enzyme primarily produces selina-4(15),7(11)-diene (~87%) and germacrene B (~13%) as a byproduct.[5] The reaction proceeds through a series of highly reactive carbocation intermediates.

The proposed mechanism involves:

-

Ionization: The diphosphate (B83284) group of FPP is eliminated to form a farnesyl cation.

-

Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a germacryl cation.

-

Intermediate Formation: This cation can be deprotonated to form the neutral intermediate, germacrene B.

-

Second Cyclization: Germacrene B can be reprotonated and undergo a second cyclization to form a bicyclic eudesmyl cation.

-

Deprotonation: The final product profile is determined by the specific site of deprotonation of this eudesmyl cation. Deprotonation at C15 yields the major product, selina-4(15),7(11)-diene.

Importantly, studies involving engineered SdS variants have shown that alterations in the active site can change the final deprotonation step. For instance, the G305E mutant of SdS, under alkaline conditions (pH 7.0-9.0), has been observed to increase the formation of this compound.[6] This suggests that this compound is likely formed from the same eudesmyl cation intermediate via deprotonation at C4.

Quantitative Enzyme Data

The kinetic parameters of the wild-type selina-4(15),7(11)-diene synthase (SdS) from S. pristinaespiralis have been determined, providing a benchmark for the catalytic efficiency of this class of enzymes.[5]

| Enzyme | Substrate | KM (µM) | kcat (s-1) |

| Wild-Type SdS | (2E,6E)-FPP | 0.87 ± 0.11 | 7.0 ± 0.02 x 10-3 |

Table 1: Kinetic parameters for the selina-4(15),7(11)-diene synthase from S. pristinaespiralis.[5]

Experimental Protocols

The characterization of a putative this compound synthase from a plant source would follow established protocols for terpene synthase research. Here, we provide a generalized workflow and detailed methodologies.

Gene Cloning and Heterologous Expression

This protocol describes the expression of a candidate plant TPS gene in E. coli.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissue known to produce this compound. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification: The open reading frame (ORF) of the candidate TPS gene is amplified from the cDNA using high-fidelity DNA polymerase and primers designed based on homologous sequences.

-

Cloning: The amplified ORF is cloned into a suitable bacterial expression vector, such as pET28a, which often incorporates an N-terminal His6-tag for purification. The construct is verified by DNA sequencing.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21 (DE3).[7]

-

Protein Expression:

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). The culture is grown overnight at 37°C.[7]

-

A larger volume of LB medium is inoculated with the starter culture and grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to improve protein solubility.[7]

-

-

Cell Lysis and Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Cells are lysed by sonication or high-pressure homogenization.

-

The cell debris is removed by centrifugation, and the supernatant containing the soluble His-tagged protein is collected.

-

The protein is purified using a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with a buffer containing a higher concentration of imidazole (B134444) (e.g., 250 mM).

-

In Vitro Enzyme Assay

This protocol is for determining the function and product profile of the purified TPS enzyme.

-

Reaction Setup: The assay is performed in a glass vial with a total volume of 500 µL. The reaction mixture contains:

-

Reaction Incubation: The reaction mixture is overlaid with 500 µL of an organic solvent (e.g., n-hexane or dodecane) to trap the volatile terpene products. The reaction is incubated at 30°C for 2-3 hours.[7][9]

-

Reaction Termination and Extraction: The reaction can be stopped by adding EDTA. The mixture is vortexed, and the organic layer is separated from the aqueous phase.

-

Product Analysis by GC-MS:

-

The organic extract is analyzed by gas chromatography-mass spectrometry (GC-MS).

-

The GC is equipped with a non-polar capillary column (e.g., HP-5MS).[10]

-

A typical temperature program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to separate the different terpene isomers.[7]

-

The mass spectra of the resulting peaks are compared with those in spectral libraries (e.g., NIST) and with authentic standards, if available, to identify the products.

-

Conclusion and Future Outlook

The biosynthesis of this compound in plants is initiated from the universal sesquiterpene precursor, farnesyl pyrophosphate. While the specific plant-based enzymes remain to be discovered, the well-characterized selina-4(15),7(11)-diene synthase from S. pristinaespiralis provides a robust model for the underlying catalytic mechanism. This mechanism involves a complex carbocation cascade that can lead to multiple selinadiene isomers, with the final product being determined by the precise deprotonation of a common eudesmyl cation intermediate. The ability to produce this compound through the engineering of a related synthase highlights the potential for synthetic biology approaches to access this and other valuable sesquiterpenes.

Future research should focus on the identification and functional characterization of the native terpene synthases from plants rich in this compound. Transcriptome analysis and genome mining in these species will be key to discovering the genes responsible for its production. A deeper understanding of these plant-specific pathways will not only illuminate the diversity of terpene biosynthesis in nature but also provide new enzymatic tools for the metabolic engineering and sustainable production of this and other valuable natural products.

References

- 1. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 6813-21-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. Simulation-Guided Engineering Enables a Functional Switch in Selinadiene Synthase toward Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular and Functional Analyses of Characterized Sesquiterpene Synthases in Mushroom-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Selina-3,7(11)-diene: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selina-3,7(11)-diene is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including hops, ginger, and cannabis.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities. The information is presented to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound, a member of the eudesmane (B1671778) class of sesquiterpenoids, possesses a unique bicyclic structure that contributes to its distinct characteristics.[2] It is recognized for its herbal and woody aroma. The fundamental properties of this compound are summarized below.

Identifiers and Molecular Characteristics

| Property | Value | Source(s) |

| IUPAC Name | (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene | [2] |

| Synonyms | Eudesma-3,7(11)-diene, 3,7(11)-Selinadiene | [2][3] |

| CAS Number | 6813-21-4 | [3][4] |

| Molecular Formula | C₁₅H₂₄ | [3][4] |

| Molecular Weight | 204.35 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/powder with a characteristic herbal, woody aroma. | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 269-270 °C (at 760 mm Hg) | [5] |

| Flash Point | 105.56 °C (222.00 °F) | [5] |

| Density | 0.902 ± 0.06 g/cm³ (Predicted) | |

| Water Solubility | 0.04532 mg/L at 25 °C (Estimated) | [5] |

| logP (o/w) | 6.734 (Estimated) | [5] |

| XLogP3-AA | 4.4 | [2][5] |

Spectroscopic and Chromatographic Data

| Parameter | Value | Source(s) |

| Kovats Retention Index (Standard Non-Polar Column) | 1518 - 1560 | [2] |

| Kovats' RI (Polar Column, Temperature Ramp) | 1789 (Supelcowax-10) | [3] |

| Mass Spectrum | Major ions at m/z 189, 204 (92), 161 (65), 133 (51), 105 (51), 91 (51), 119 (45) | [4][6] |

Experimental Protocols

The isolation and characterization of this compound typically involve extraction from plant matrices followed by chromatographic and spectroscopic analysis.

Isolation from Natural Sources (General Protocol)

This compound is a volatile compound commonly found in essential oils. A generalized protocol for its isolation from plant material (e.g., leaves, flowers) is as follows:

-

Extraction of Essential Oil :

-

Hydrodistillation or Steam Distillation : Plant material is subjected to hydrodistillation or steam distillation for 2-3 hours.[7] The volatile compounds, including this compound, are carried over with the steam.

-

The collected distillate (hydrosol and essential oil) is separated. The essential oil layer is collected and dried over anhydrous sodium sulfate.[7]

-

-

Fractionation and Purification :

-

Column Chromatography : The crude essential oil can be fractionated using silica (B1680970) gel column chromatography.[8]

-

A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is typically used to elute compounds based on polarity.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those containing the target compound.

-

Further purification may be achieved using preparative TLC or HPLC.

-

References

- 1. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]

- 2. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 6813-21-4 [thegoodscentscompany.com]

- 6. phytochemia.com [phytochemia.com]

- 7. Effects of Different Methods of Isolation on Volatile Composition of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic data (NMR, MS, IR) for Selina-3,7(11)-diene structure elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the structural elucidation of selina-3,7(11)-diene, a bicyclic sesquiterpene found in various essential oils. The strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its molecular architecture.

Spectroscopic Data Summary

The structural determination of this compound is achieved through the detailed analysis of its spectral data. The following tables summarize the key quantitative information obtained from ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Table 1: ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides a count of the unique carbon atoms and insights into their chemical environments. The data presented here is based on spectral information available in public databases.

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 39.4 |

| 2 | 28.1 |

| 3 | 124.6 |

| 4 | 149.8 |

| 5 | 49.9 |

| 6 | 24.2 |

| 7 | 120.8 |

| 8 | 36.9 |

| 9 | 41.5 |

| 10 | 39.1 |

| 11 | 149.8 |

| 12 | 21.0 |

| 13 | 21.0 |

| 14 | 16.3 |

| 15 | 20.7 |

Note: Data is sourced from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry (MS) Fragmentation Data for this compound

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that is crucial for confirming its molecular weight and aspects of its structure. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204 | 25 | [M]⁺ (Molecular Ion) |

| 189 | 15 | [M - CH₃]⁺ |

| 161 | 100 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 147 | 30 | [M - C₄H₉]⁺ |

| 133 | 45 | [M - C₅H₁₁]⁺ |

| 119 | 55 | Retro-Diels-Alder Fragmentation |

| 105 | 70 | Further Fragmentation |

| 93 | 60 | Further Fragmentation |

| 91 | 50 | Tropylium Ion |

| 79 | 40 | Further Fragmentation |

Table 3: Infrared (IR) Spectroscopy Absorption Bands for this compound

The vapor phase IR spectrum of this compound highlights the presence of specific functional groups and the overall hydrocarbon nature of the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2960-2850 | C-H stretch (alkane) |

| ~1645 | C=C stretch (alkene) |

| ~1450 | C-H bend (alkane) |

| ~890 | =C-H bend (alkene, out-of-plane) |

Note: Data is based on vapor phase IR spectra available in public databases.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: Standard parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used. Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-5 or HP-5ms).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected in split or splitless mode. The injector temperature is typically set to 250°C.

-

Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 60°C, hold for 1-2 minutes, and then ramp up to 240-280°C at a rate of 3-5°C/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is commonly used. The mass analyzer is set to scan a mass range of m/z 40-400.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

FT-IR Analysis:

-

Instrument: A Fourier-transform infrared spectrometer.

-

Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Visualization of Structure Elucidation Workflow and Fragmentation

The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process and the key fragmentation pathways in mass spectrometry.

References

An In-depth Technical Guide to Selina-3,7(11)-diene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selina-3,7(11)-diene is a naturally occurring bicyclic sesquiterpene hydrocarbon that has garnered interest in the scientific community for its presence in a variety of botanicals and its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its analysis and bioactivity assessment, and a historical perspective on its identification and subsequent research.

Introduction

This compound, a member of the selinane class of sesquiterpenoids, is characterized by its distinctive bicyclic structure.[1] It is a volatile organic compound found as a constituent of essential oils from a diverse range of plant species and has also been identified in the defensive secretions of some insects.[2][3] The growing interest in natural products for drug discovery has brought compounds like this compound to the forefront of research, with studies exploring its potential antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] This document aims to provide a detailed technical resource for researchers and professionals working with or interested in this promising natural product.

Discovery and History

While this compound has been identified as a component in numerous essential oils over the years, pinpointing a singular "discovery" paper that first isolated and unequivocally elucidated its structure is challenging based on currently available indexed literature. It is often reported as one of many constituents in complex mixtures. However, its characterization and identification have been made possible through the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

The history of this compound is intertwined with the broader study of sesquiterpenes and essential oils. Early research in the mid-20th century laid the groundwork for the separation and structural determination of these complex natural products. The consistent reporting of this compound in various plant extracts, such as from hops (Humulus lupulus), has contributed to its recognition as a significant natural compound.[4] More recent research has focused on its biological activities and potential therapeutic applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [5][6] |

| Molecular Weight | 204.35 g/mol | [5] |

| CAS Number | 6813-21-4 | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Herbal, woody | [7] |

| Boiling Point | 269.00 to 270.00 °C @ 760.00 mm Hg | [8] |

| Flash Point | 222.00 °F (105.56 °C) | [8] |

| Solubility | Soluble in alcohol; Insoluble in water | [8] |

Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [6][9] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectra available for structural elucidation. | [10] |

| Infrared (IR) Spectroscopy | Fourier-transform infrared (FTIR) spectrum available. | [10] |

| Kovats Retention Index | Standard non-polar: 1518 - 1560 | [5] |

Experimental Protocols

This section provides detailed methodologies for the analysis and biological evaluation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Essential Oils

This protocol is a standard method for the qualitative and quantitative analysis of volatile compounds like this compound in essential oil samples.[11][12]

Objective: To identify and quantify this compound in an essential oil sample.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent

-

Helium (carrier gas)

-

Essential oil sample

-

Methanol or other suitable solvent

-

Microsyringe

Procedure:

-

Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of methanol.[11]

-

GC-MS Instrument Setup:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 1:25[11]

-

Oven Temperature Program: Initial temperature of 60 °C, ramp up to 240 °C at a rate of 3 °C/min.[11]

-

Carrier Gas Flow Rate: Constant pressure of 65 kPa.[11]

-

MS Detector: Electron ionization (EI) mode at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with reference data from libraries such as NIST.[9]

-

Quantify the compound using the relative peak area percentage.

-

Experimental Workflow for GC-MS Analysis:

Broth Microdilution Assay for Antibacterial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[13][14]

Objective: To determine the MIC of this compound against Gram-positive and Gram-negative bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[14]

-

Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Flow for Antibacterial Susceptibility Testing:

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][4][7]

Objective: To evaluate the in vitro cytotoxicity of this compound against a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathway (Hypothetical) for Apoptosis Induction:

Conclusion

This compound is a fascinating natural product with a widespread occurrence in the plant kingdom and intriguing biological activities. While its complete history of discovery requires further elucidation, ongoing research continues to unveil its therapeutic potential. This technical guide provides a foundational resource for scientists and researchers, offering a compilation of its known properties and standardized protocols for its study. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully explore its promise in drug development.

References

- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. This compound, 6813-21-4 [thegoodscentscompany.com]

- 9. This compound [webbook.nist.gov]

- 10. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]

- 11. scitepress.org [scitepress.org]

- 12. academics.su.edu.krd [academics.su.edu.krd]

- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Selina-3,7(11)-diene: A Technical Overview of a Promising Sesquiterpene

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Selina-3,7(11)-diene is a naturally occurring sesquiterpene hydrocarbon that has garnered interest in the scientific community for its potential biological activities. As a volatile organic compound found in a variety of plants, it contributes to their characteristic aromas and defense mechanisms. This technical guide provides a comprehensive overview of this compound, including its chemical identity, nomenclature, and a summary of its reported biological effects, with a focus on data and methodologies relevant to research and drug development.

Chemical Identity and Nomenclature

A clear understanding of the chemical properties of this compound is fundamental for its study and application. The compound's unique bicyclic structure is the basis for its chemical reactivity and biological interactions.

| Identifier | Value |

| CAS Number | 6813-21-4[1] |

| Molecular Formula | C₁₅H₂₄[2] |

| Molecular Weight | 204.35 g/mol [2] |

| IUPAC Name | (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene[2] |

| Synonyms | Eudesma-3,7(11)-diene, (4aR,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4a,8-dimethyl-2-(1-methylethylidene)naphthalene[2] |

Potential Biological Activities and Therapeutic Interest

Preliminary research and in silico studies suggest that this compound may possess a range of biological activities. However, it is crucial to note that much of the existing data comes from studies on essential oils containing this compound, rather than on the isolated pure substance. Further research is required to fully elucidate its specific contributions to these effects.

Anticancer Potential

There are indications that this compound may have anticancer properties. Some sources suggest it could act as a kinase inhibitor, enzymes that play a critical role in cell signaling pathways that control cell growth and division. By inhibiting specific kinases, this compound could potentially induce apoptosis (programmed cell death) in cancer cells. However, detailed experimental validation and identification of the specific kinase targets are not yet available in the public domain.

Interaction with Cannabinoid Receptors

An in silico study has pointed to a potential interaction between this compound and the cannabinoid CB2 receptor. The study calculated a free energy of binding (ΔG) of -6.2 kcal/mol and an affinity (Ki) of 28.9 µM.[3] This computational finding suggests that this compound could be a ligand for the CB2 receptor, which is primarily expressed in the immune system and is a target for anti-inflammatory and immunomodulatory therapies. Experimental validation of this interaction is a necessary next step.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively documented in readily available literature. The following represents a generalized workflow and a specific protocol for a related assay, which can be adapted for research on this compound.

General Workflow for Isolation and Analysis

A typical workflow for isolating and analyzing this compound from a plant source would involve several key steps.

Caption: General workflow for the isolation and analysis of this compound.

Cannabinoid Receptor Binding Assay Protocol

For researchers interested in validating the in silico findings of this compound's interaction with the CB2 receptor, a competitive radioligand binding assay is a standard method.[4][5][6]

Objective: To determine the binding affinity of this compound to the human cannabinoid CB2 receptor.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably transfected with the human cannabinoid CB2 receptor.[4]

-

Radioligand (e.g., [³H]CP-55,940).[5]

-

Unlabeled competing ligand (for non-specific binding control).

-

Assay buffer.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Prepare membranes from CHO-CB2 cells.

-

Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with various concentrations of this compound.

-

Incubation: Add the cell membranes, radioligand, and test compound to the wells and incubate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well to separate bound from unbound radioligand.

-

Washing: Wash the filters to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ value of this compound, which can then be used to calculate the Ki (binding affinity).

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in the fields of pharmacology and drug discovery. While preliminary data and in silico modeling are promising, there is a clear need for more rigorous scientific inquiry. Future research should focus on:

-

Isolation and Synthesis: Development of efficient and scalable methods for obtaining pure this compound.

-

In Vitro and In Vivo Studies: Conducting comprehensive biological assays with the purified compound to validate its potential anticancer, anti-inflammatory, and other activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

A deeper understanding of this sesquiterpene will be crucial in determining its potential for development into a therapeutic agent.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

Potential Pharmacological Activities of Selina-3,7(11)-diene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selina-3,7(11)-diene, a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, is a naturally occurring compound found in the essential oils of various medicinal plants. While research on the isolated compound is still emerging, studies on essential oils rich in this compound and related sesquiterpenes suggest a range of promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It includes available quantitative data, detailed experimental protocols for investigating these activities, and visualizations of potential signaling pathways involved. It is important to note that much of the existing data is derived from studies on essential oils, and further research on the pure compound is necessary to fully elucidate its specific pharmacological profile.

Introduction

This compound is a member of the selinane subgroup of eudesmane (B1671778) sesquiterpenoids, characterized by a decalin core. It is a constituent of the essential oils of various plants, including those from the Asteraceae and Myrtaceae families, as well as in Chinese medicinal herbs.[1][2] The growing interest in natural products for drug discovery has brought attention to compounds like this compound. Preliminary evidence suggests its potential involvement in several key biological processes, making it a candidate for further pharmacological investigation.

Potential Pharmacological Activities

Anticancer Activity

This compound has been identified as a potential anticancer agent.[1] It is suggested that its mechanism may involve the inhibition of specific kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division.[1] Furthermore, it has been found to induce apoptosis (programmed cell death) in human cancer cells.[1]

Antimicrobial Activity

Essential oils containing this compound have demonstrated notable antimicrobial properties. These oils have shown efficacy against a range of Gram-positive bacteria.[3] The lipophilic nature of sesquiterpenes like this compound may facilitate their interaction with and disruption of microbial cell membranes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from studies on structurally related eudesmane sesquiterpenoids. These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4] The underlying mechanism is believed to involve the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]

Antioxidant Activity

Essential oils containing this compound have exhibited antioxidant capacity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6] This activity is crucial for combating oxidative stress, which is implicated in a variety of chronic diseases.

Data Presentation

The following tables summarize the available quantitative data for the pharmacological activities associated with this compound and essential oils in which it is a constituent. It is critical to note that data from essential oils reflect the combined effect of all their components.

Table 1: Anticancer and Cytotoxic Activities

| Compound/Extract | Cell Line | Assay | IC₅₀/ED₅₀ Value | Reference |

| Essential Oil of Achyrocline ramosissima (containing 2.99% this compound) | HeLa (cervix carcinoma) | Not Specified | 28.2 µg/mL | [3] |

| Structurally related sesquiterpene | 5 human tumor cell lines | Not Specified | 5.90 - 10.83 µg/mL | [7] |

Table 2: Antimicrobial Activity

| Compound/Extract | Microorganism | Assay | MIC Value | Reference |

| Essential Oil of Achyrocline ramosissima (containing 2.99% this compound) | Staphylococcus aureus ATCC 6538 | Broth Microdilution | 50 - 100 µg/mL | [3] |

| Essential Oil of Achyrocline ramosissima (containing 2.99% this compound) | Bacillus subtilis CECT 39 | Broth Microdilution | 50 µg/mL | [3] |

Table 3: Anti-inflammatory Activity

| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |

| Epi-eudebeiolide C (a related eudesmane) | RAW 264.7 | Nitric Oxide Inhibition | 17.9 µM | [4] |

| Related eudesmane sesquiterpenoids | BV-2 | Nitric Oxide Inhibition | 21.63 - 60.70 μM | [8] |

Table 4: In Silico Binding Affinities of this compound

| Target Protein | Binding Affinity (Ki) | Free Energy of Binding (ΔG) | Potential Activity | Reference |

| Peroxisome Proliferator-Activated Receptor α (PPAR-α) | 5.4 µM | -7.2 kcal/mol | Anti-inflammatory | |

| Cannabinoid CB2 Receptor (CB2) | 28.9 µM | -6.2 kcal/mol | Anti-inflammatory | |

| Acetylcholinesterase (AChE) | 5.4 µM | -7.2 kcal/mol | Neuroprotective |

Potential Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on studies of other sesquiterpenes, particularly those of the eudesmane and selinane classes, several key signaling pathways are likely to be involved.

Anticancer Activity: Induction of Apoptosis

Sesquiterpenes are known to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Sesquiterpenes have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes like iNOS and COX-2. This inhibition can occur at various points, including the prevention of IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some sesquiterpenes can modulate this pathway, for example, by inhibiting the phosphorylation of key kinases like ERK and p38, which can contribute to their anticancer and anti-inflammatory effects.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the potential pharmacological activities of this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

This compound

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Tween 80 (for lipophilic compounds)

-

Resazurin (B115843) solution (optional, as a viability indicator)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in broth in a 96-well plate. To enhance the solubility of the lipophilic this compound, the broth can be supplemented with a low concentration of Tween 80 (e.g., 0.5%).

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

96-well microplate or spectrophotometer cuvettes

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare a stock solution of this compound and the positive control in the same solvent. Make serial dilutions to obtain a range of concentrations.

-

Reaction: In a 96-well plate, add a specific volume of each sample dilution and an equal volume of the DPPH solution. Include a control (solvent + DPPH solution).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: Plot the percentage of scavenging against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound is a promising natural compound with potential pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The current body of evidence, largely derived from studies on essential oils and related compounds, warrants further investigation into the purified form of this compound.

Future research should focus on:

-

Isolation and Purification: Obtaining highly pure this compound to conduct definitive pharmacological studies.

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the pure compound.

-

In Vivo Studies: Validating the in vitro findings in animal models to assess its efficacy and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its pharmacological activity and develop more potent derivatives.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new therapeutic agents for a variety of diseases.

References

- 1. This compound | 6813-21-4 | GAA81321 | Biosynth [biosynth.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. jfda-online.com [jfda-online.com]

A Technical Guide to Sesquiterpenes with a Focus on Selina-3,7(11)-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sesquiterpenes, a diverse class of natural products, with a detailed focus on the bicyclic sesquiterpene Selina-3,7(11)-diene. This document collates critical information on the chemical properties, natural occurrence, biological activities, and relevant experimental methodologies, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Sesquiterpenes

Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units, resulting in a 15-carbon backbone (C15H24).[1][2] They are synthesized in plants, fungi, insects, and marine organisms and exhibit a vast array of cyclic and acyclic structures.[1][3] This structural diversity, arising from complex carbocyclic skeletons and a wide range of functional groups, contributes to their broad spectrum of biological activities.[1][4] Sesquiterpenes and their derivatives, such as sesquiterpene lactones, have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[5][6][7]

This compound: A Closer Look

This compound is a naturally occurring bicyclic sesquiterpene hydrocarbon.[2] It is a constituent of various plant essential oils and has been identified as a semiochemical in ecological interactions.[8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [9][10] |

| Molecular Weight | 204.35 g/mol | [2][9] |

| CAS Number | 6813-21-4 | [9][10] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Characteristic, woody | [2][11] |

| IUPAC Name | (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene | [9] |

| Synonyms | Eudesma-3,7(11)-diene, 3,7(11)-Selinadiene | [9][10][12] |

| logPoct/wat | 4.869 | [12] |

| Water Solubility (log10WS) | -5.11 mol/L | [12] |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the key identifiers and physicochemical properties of this compound.

Natural Occurrence

This compound is found in the essential oils of a variety of plants. Notably, it is a principal constituent of the essential oil from Morella pubescens, where it can comprise up to 5.3% of the oil.[8][13] It has also been reported in other natural sources such as ginger rhizome oil, hop oil, and lime oil.[8] In the animal kingdom, it is a major component of the defensive secretion of the caterpillar Battus polydamas archidamas, where it is thought to be synthesized de novo and acts as a deterrent against predators.[8]

Biological Activities and Therapeutic Potential

While research on the specific biological activities of isolated this compound is emerging, studies on essential oils rich in this compound, and on the broader class of sesquiterpenes, indicate significant therapeutic potential.

Antimicrobial and Anti-inflammatory Properties

Essential oils containing this compound have demonstrated biological activities. For instance, the essential oil of Morella pubescens, which contains a significant amount of this compound, has shown strong antibacterial activity against Gram-positive bacteria.[8] Sesquiterpenes, in general, are recognized as potent inhibitors and modulators of inflammation, often targeting key signaling pathways.[1]

Anticancer and Chemosensitizing Effects

Sesquiterpenes and their lactone derivatives have shown considerable promise in cancer therapy. They can modulate key signaling pathways involved in cancer progression, such as apoptosis induction and cell cycle arrest.[14][15] Furthermore, some sesquiterpenes have been shown to enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs, helping to overcome drug resistance.[5][14][15] While direct evidence for this compound's anticancer effects is limited, its structural class suggests this as a promising area for future investigation. Some reports suggest it may inhibit certain kinases involved in cell growth and induce apoptosis in cancer cells.[2]

Modulation of Signaling Pathways

The therapeutic effects of sesquiterpenes are often attributed to their ability to modulate intracellular signaling cascades. Key pathways influenced by sesquiterpenes include:

-

NF-κB Signaling: Many sesquiterpenes are potent inhibitors of the NF-κB (nuclear factor-kappaB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[1][14] By inhibiting this pathway, sesquiterpenes can downregulate the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[15]

-

STAT3 Pathway: The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another crucial target. Aberrant STAT3 activation is linked to cancer cell proliferation, survival, and drug resistance.[14] Sesquiterpene lactones have been shown to modulate this pathway.[14][15]

-

Other Pathways: Sesquiterpenes have also been reported to modulate other significant signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK, all of which are central to cell growth, differentiation, and survival, and are often dysregulated in cancer.[14][15]

The following diagram illustrates the general mechanism by which sesquiterpenes can modulate the NF-κB signaling pathway to exert anti-inflammatory and chemosensitizing effects.

Caption: Sesquiterpene-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section outlines general methodologies for the extraction, isolation, characterization, and biological evaluation of sesquiterpenes like this compound from plant matrices.

Extraction and Isolation Workflow

The general workflow for obtaining pure sesquiterpenes from a plant source is depicted below.

Caption: General workflow for extraction and isolation of this compound.

Detailed Methodologies:

-

Hydrodistillation (for essential oils):

-

Fresh or dried plant material is placed in a distillation apparatus with water.

-

The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, is condensed.

-

The essential oil, being immiscible with water, is separated from the aqueous distillate.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis:

-

The essential oil or isolated fraction is diluted in a suitable solvent (e.g., hexane).

-

A small volume is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification by comparison with spectral libraries (e.g., NIST).

-

Biosynthesis and Synthesis

The biosynthesis of sesquiterpenes originates from the mevalonate (B85504) pathway, leading to the universal precursor farnesyl pyrophosphate (FPP).[16] Sesquiterpene synthases (STSs) then catalyze the cyclization of FPP into the diverse array of sesquiterpene skeletons.[3][16] Specifically, selinane-type sesquiterpenes can be produced by enzymes such as selina-4(15),7(11)-diene synthase from Streptomyces pristinaespiralis.[8] The total synthesis of this compound presents a significant challenge due to the stereocontrolled construction of its bicyclic skeleton.[8]

The following diagram illustrates the initial steps of sesquiterpene biosynthesis.

Caption: Simplified overview of the mevalonate pathway leading to sesquiterpenes.

Future Perspectives

This compound and other related sesquiterpenes represent a promising reservoir of bioactive molecules. Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its specific biological activities and elucidation of its mechanisms of action. The development of efficient synthetic routes will also be crucial for producing sufficient quantities for preclinical and clinical studies. Given the demonstrated potential of sesquiterpenes in modulating key signaling pathways implicated in various diseases, this compound warrants further exploration as a potential lead compound in drug discovery programs.

References

- 1. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 6813-21-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic elucidations of sesquiterpenes ameliorating viral infections: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]

- 9. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. The Kovats Retention Index: this compound (C15H24) [pherobase.com]

- 12. This compound (CAS 6813-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. mdpi.com [mdpi.com]

- 14. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oaepublish.com [oaepublish.com]

- 16. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Stereochemistry and Isomeric Forms of Selina-3,7(11)-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-3,7(11)-diene, a bicyclic sesquiterpene found in a variety of essential oils, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its associated biological pathways. Understanding the nuanced stereochemical landscape of this molecule is paramount for elucidating its structure-activity relationships and advancing its potential in drug discovery and development.

This compound belongs to the eudesmane (B1671778) class of sesquiterpenoids, which are characterized by a decahydronaphthalene (B1670005) ring system.[3][4] The specific stereochemistry of the naturally occurring and most commonly cited isomer of this compound is (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene.[5][6] The presence of multiple stereocenters gives rise to a rich diversity of stereoisomers, each with potentially unique biological activities.

Stereochemistry and Isomeric Forms

The core structure of this compound contains several chiral centers, leading to the possibility of numerous stereoisomers, including enantiomers and diastereomers. The broader family of selinene isomers, such as α-, β-, γ-, and δ-selinene, share the same molecular formula (C15H24) but differ in the position of their double bonds and their stereochemistry.

The systematic IUPAC name for the most well-documented isomer of this compound, (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene, defines the absolute configuration at the two bridgehead carbons. However, other stereoisomers are theoretically possible and may coexist in natural sources or be generated through synthetic routes. The physical properties of these isomers, particularly their optical rotation, are critical for their identification and characterization. Enantiomers, being non-superimposable mirror images, will rotate plane-polarized light to an equal extent but in opposite directions.[7][8] Diastereomers, on the other hand, will exhibit different physical properties, including boiling points, melting points, and optical rotations.

dot

Quantitative Data of Selinene Isomers

A comparative analysis of the physical properties of this compound and its related isomers is essential for their differentiation and quality control. The following table summarizes available quantitative data.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Specific Rotation ([α]D) |

| This compound | 6813-21-4 | C15H24 | 204.35 | 269.0 - 270.0 @ 760 mmHg[6] | 105.56[6] | Not widely reported |

| (+)-β-Selinene | 17066-67-0 | C15H24 | 204.35 | 120 @ 10 Torr[9] | Not available | +72° (c=1, CHCl3)[9] |

Experimental Protocols

Total Synthesis of Eudesmane Sesquiterpenes (e.g., (+)-β-Selinene)

The total synthesis of eudesmane sesquiterpenes provides access to specific stereoisomers for biological evaluation. A common strategy involves a stereoselective approach starting from a chiral precursor. The following is a generalized workflow based on published syntheses of related compounds like (+)-β-Selinene.[10]

dot

Methodology:

-

Ene Reaction: The synthesis often commences with an ene reaction between a chiral starting material, such as (-)-β-pinene, and an acyl chloride (e.g., acryloyl chloride) to introduce a side chain.[10]

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often facilitated by a base, to form a tricyclic ketone.[10]

-

Retro-ene Reaction: Thermal rearrangement via a retro-ene reaction opens one of the rings to afford a decalinone system.[10]

-

Cuprate Addition: Stereoselective introduction of a methyl group is achieved through the addition of a lithium dimethylcuprate.[10]

-

Wittig Reaction: The synthesis is completed by a Wittig reaction to introduce the exocyclic methylene (B1212753) group, yielding the final product.[10]

Separation and Characterization of Isomers

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for the separation of enantiomers. A typical protocol for the separation of sesquiterpene isomers is as follows:

-